N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE
Description
N-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a fused [1,3]thiazolo[5,4-b]pyridine core linked to a xanthene carboxamide moiety via a phenyl bridge. The thiazolo-pyridine system is known for electron-deficient properties, enabling interactions with biological targets, while the xanthene carboxamide group may enhance solubility and binding affinity .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O2S/c30-24(23-18-9-1-3-12-21(18)31-22-13-4-2-10-19(22)23)28-17-8-5-7-16(15-17)25-29-20-11-6-14-27-26(20)32-25/h1-15,23H,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHBKQJVCFNNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C5=NC6=C(S5)N=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolo[5,4-b]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, thereby blocking its activity. This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazolo-Pyridine Derivatives
Compounds sharing the [1,3]thiazolo[5,4-b]pyridin-2-yl moiety (Table 1) exhibit structural similarities but differ in substituents and linked pharmacophores:
Key Observations :
- Substitutions on the amide nitrogen (e.g., benzyl vs. phenylethyl) influence molecular weight and steric effects, which could modulate pharmacokinetics .
Carbazole and Tetrahydrocarbazole Derivatives
Carbazole-based compounds (Evidences 1, 2, 4) share fused aromatic systems but lack the thiazolo-pyridine core:
- Compound 24/25 (): Carbazole-triazanylidene hybrids with pyrimidinone/pyrazolone groups showed uncharacterized bioactivity, likely differing from the target due to their electron-rich carbazole cores .
- Tetrahydrocarbazoles () : Chloro/fluoro/methyl substitutions on tetrahydrocarbazole-acetamides were characterized via IR/NMR, suggesting methods applicable to the target compound’s analysis .
Triazolo-Thiadiazole and Benzothiazole Derivatives
- Triazolo-thiadiazoles () : These derivatives demonstrated vasodilatory and antimicrobial activities, highlighting the role of heterocyclic cores in bioactivity. However, their triazole-thiadiazole systems differ electronically from the thiazolo-pyridine-xanthene scaffold .
- Benzothiazole-spiro compounds () : Structural rigidity from spiro systems may contrast with the target’s planar xanthene group, affecting membrane permeability .
Bioactivity Trends
- Antimicrobial Activity : Carbazole-acetamide derivatives () and triazolo-thiadiazoles () showed moderate-to-high activity against bacterial/fungal strains, implying that the target compound’s heterocyclic framework may confer similar properties .
- Vasodilation : Triazolo-thiadiazoles in exhibited vasodilatory effects, suggesting that electron-deficient heterocycles like thiazolo-pyridine could target vascular receptors .
Biological Activity
N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various applications in pharmacology.
Chemical Structure and Properties
The compound features a unique structure that combines a thiazole ring with a xanthene core. Its molecular formula is with a molecular weight of approximately 335.41 g/mol. The presence of both thiazole and xanthene moieties suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazole and xanthene scaffolds exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives demonstrate significant antibacterial effects against various strains of bacteria. For instance, derivatives have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like oxytetracycline .
- Anticancer Potential : Xanthene derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in tumor progression and metastasis. This inhibition could lead to reduced tumor cell proliferation .
- DNA Interaction : The xanthene core may facilitate intercalation into DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cells, leading to apoptosis.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Antibacterial Efficacy : A study evaluated a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 7.8 µg/mL against Gram-positive strains and 15.6 µg/mL against Gram-negative strains, indicating strong antibacterial properties compared to conventional antibiotics .
- Anticancer Activity : Research on thiazole-based compounds demonstrated their ability to induce apoptosis in various cancer cell lines. For example, compounds were tested against breast cancer cells and showed significant reduction in cell viability at micromolar concentrations.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
